molecular formula C8H12N4 B15261070 2-(Ethylamino)pyridine-4-carboximidamide

2-(Ethylamino)pyridine-4-carboximidamide

Cat. No.: B15261070
M. Wt: 164.21 g/mol
InChI Key: YTFANZDHYZSGTM-UHFFFAOYSA-N
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Description

2-(Ethylamino)pyridine-4-carboximidamide is a chemical compound with the molecular formula C8H12N4 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)pyridine-4-carboximidamide typically involves the reaction of pyridine derivatives with ethylamine. One common method includes the use of 4-cyanopyridine as a starting material, which undergoes a reaction with ethylamine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)pyridine-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce ethylamine derivatives.

Scientific Research Applications

2-(Ethylamino)pyridine-4-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)pyridine-4-carboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)pyridine-4-carboximidamide
  • 2-(Propylamino)pyridine-4-carboximidamide
  • 2-(Butylamino)pyridine-4-carboximidamide

Uniqueness

2-(Ethylamino)pyridine-4-carboximidamide is unique due to its specific ethylamine substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

2-(ethylamino)pyridine-4-carboximidamide

InChI

InChI=1S/C8H12N4/c1-2-11-7-5-6(8(9)10)3-4-12-7/h3-5H,2H2,1H3,(H3,9,10)(H,11,12)

InChI Key

YTFANZDHYZSGTM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=C1)C(=N)N

Origin of Product

United States

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